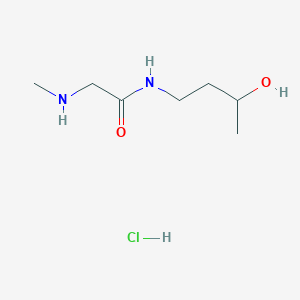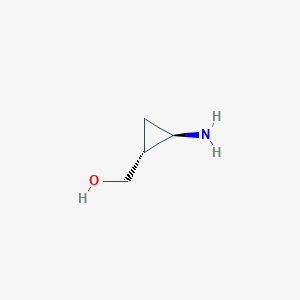
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate
Vue d'ensemble
Description
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate, also known as P3MPP-Tf, is a novel organofluorine compound with potential applications in scientific research. It has been synthesized using a simple method involving the reaction of potassium trifluoroborate and 3-methylpiperidin-1-yl prop-1-en-2-ol. P3MPP-Tf has a number of interesting properties, including low toxicity, solubility in organic solvents, and high stability in aqueous solutions.
Applications De Recherche Scientifique
Electrochemical Behavior and Transition Metal Complexes
Research on nitrogen heterocyclic sulfur donor ligands, closely related to the chemical structure of interest, emphasizes the synthesis and characterization of transition metal complexes. These complexes exhibit significant electrochemical behavior useful in catalysis and materials science. For example, the study by Görgülü et al. (2009) synthesized xanthate complexes of Co(II), Ni(II), and Cu(I), providing insight into their electrochemical properties and potential applications in developing new catalytic systems or materials with unique electrochemical characteristics (Görgülü, Çelikkan, & Arslana, 2009).
Novel Imaging Agents for Brain Imaging
In the context of medical imaging, particularly brain imaging, research by Lu et al. (2009) on dithioformate ligands with methyl substituted on the piperidine rings, which are structurally related to the query compound, has shown that their corresponding 99mTc-nitrido complexes have high brain uptakes and long retention times. This finding is crucial for developing new brain imaging agents, potentially aiding in the diagnosis and study of neurological conditions (Lu et al., 2009).
Hydrogenation to β-Trifluoromethylstyrenes
The research on the selective hydrogenation of potassium trifluoropropynyltrifluoroborate to either isomer of β-trifluoromethylstyrenes by Ramachandran and Mitsuhashi (2015) showcases the synthetic versatility of potassium organotrifluoroborates. This study highlights their use in producing valuable chemical intermediates with precise control over isomeric outcomes, which is essential in synthesizing pharmaceuticals and fine chemicals (Ramachandran & Mitsuhashi, 2015).
Ionic Liquids and Solar Cells
Landmann et al. (2018) explored the synthesis of perfluoroalkyltricyanoborate and perfluoroalkylcyanofluoroborate anions, forming low-viscosity ionic liquids. These substances, through their electrochemical stability and properties, are promising for electrochemical devices, including dye-sensitized solar cells (DSSCs). Such research underlines the role of potassium organotrifluoroborates in developing new materials for energy conversion and storage applications (Landmann et al., 2018).
Propriétés
IUPAC Name |
potassium;trifluoro-[3-(3-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3N.K/c1-8-4-3-5-14(6-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJJEDDZDHEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC(C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)





![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)



